5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester
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Overview
Description
5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound features a hydroxymethyl group (-CH2OH) attached to the thiophene ring and a tert-butyl ester group (-COOC(CH3)3) attached to the carboxylic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid as the starting material.
Hydroxymethylation: The thiophene-2-carboxylic acid undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5-position. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The resulting 5-hydroxymethyl-thiophene-2-carboxylic acid is then esterified with tert-butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The thiophene ring can undergo reduction reactions, although this is less common.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed:
Oxidation: 5-Carboxymethyl-thiophene-2-carboxylic acid
Reduction: Reduced thiophene derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science. Biology: Thiophene derivatives have shown biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore the potential of this compound in drug development. Medicine: The compound's derivatives may be investigated for their therapeutic potential in treating various diseases. Industry: Thiophene derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the hydroxymethyl and tert-butyl ester groups.
5-Hydroxymethyl-thiophene-2-carboxylic acid: Lacks the tert-butyl ester group.
Thiophene-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl.
Uniqueness: The presence of the tert-butyl ester group in 5-Hydroxymethyl-thiophene-2-carboxylic acid tert-butyl ester provides increased stability and resistance to hydrolysis compared to other esters, making it particularly useful in certain chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-10(2,3)13-9(12)8-5-4-7(6-11)14-8/h4-5,11H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLFPINNYIYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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